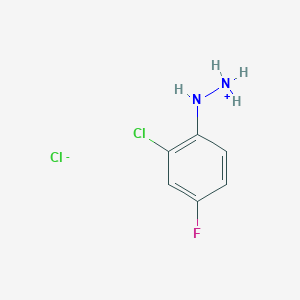

2-Chloro-4-fluorophenylhydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCWIMDZKOJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497959-29-2 | |

| Record name | 2-Chloro-4-fluorophenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 497959-29-2), a key intermediate in pharmaceutical and agrochemical research.

Physicochemical Properties

This compound is a substituted aromatic hydrazine derivative. The presence of both chlorine and fluorine atoms on the phenyl ring imparts specific electronic and lipophilic characteristics that are valuable in the design of bioactive molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.

| Property | Value | Source |

| CAS Number | 497959-29-2 | [2] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [2] |

| Molecular Weight | 197.04 g/mol | [2] |

| Appearance | White to yellow powder or crystals | [3] |

| Boiling Point | 226.8°C at 760 mmHg | [2] |

| Flash Point | 91°C | [2] |

| Vapor Pressure | 0.0801 mmHg at 25°C | [2] |

| Predicted Melting Point | ~150–155°C | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

| LogP | 3.340 | [2] |

| Purity | Typically ≥98% | [3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The hydrazine protons (-NHNH₂) typically appear as broad signals in the downfield region, often between δ 9.8–10.11 ppm, similar to other aryl hydrazines.[3]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the attached halogen atoms.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to confirm the molecular formula by providing a highly accurate mass measurement.[3] Fragmentation patterns can also offer structural insights.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of substituted phenylhydrazine hydrochlorides typically proceeds via a two-step sequence involving diazotization of the corresponding aniline followed by reduction.

Experimental Workflow: Synthesis

Caption: Synthesis of this compound.

Methodology:

-

Diazotization: 2-Chloro-4-fluoroaniline is dissolved in hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The freshly prepared diazonium salt solution is added to a solution of a reducing agent, such as sodium sulfite or stannous chloride, at a controlled temperature.[4]

-

Hydrolysis and Salt Formation: After the reduction is complete, the reaction mixture is acidified with concentrated hydrochloric acid and heated to hydrolyze any intermediate sulfonates.[5]

-

Isolation and Purification: Upon cooling, this compound precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the final product.[6] Recrystallization from a suitable solvent system can be performed for further purification.[6]

3.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity assessment and quantification of this compound and its related impurities.[7]

Experimental Workflow: HPLC Analysis

Caption: Workflow for HPLC analysis.

Methodology:

-

Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm) is suitable for separation.[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically effective.[8]

-

Flow Rate: A standard flow rate of 1.0 mL/min can be used.[8]

-

Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.[8]

-

Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm, is appropriate.[8]

-

Sample Preparation: A known concentration of the sample is prepared by dissolving it in the mobile phase.[8]

-

Injection Volume: A typical injection volume is 10 µL.[8]

Applications in Drug Development and Research

Substituted phenylhydrazines are crucial building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.[9]

4.1. Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the chlorine atom can increase lipophilicity, improving membrane penetration.[3][9] It is a key starting material for:

-

Tryptamine Derivatives: Used in the development of medications for conditions like migraines and cluster headaches.[9]

-

Indole-based Compounds: Through the Fischer indole synthesis, this hydrazine can be reacted with ketones or aldehydes to form substituted indoles, a common scaffold in medicinal chemistry.

-

Pyrazole and Pyridazine Derivatives: These heterocyclic cores are present in a wide range of bioactive molecules with applications as anti-inflammatory, antimicrobial, and anticancer agents.

4.2. Agrochemical Synthesis

This compound is also utilized in the agrochemical industry as a precursor for creating active ingredients in herbicides, insecticides, and fungicides.[9]

Logical Relationship: From Intermediate to Application

Caption: Synthetic utility of the title compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Prevent dust formation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.

This guide is intended for informational purposes for qualified professionals and researchers. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-4-fluorophenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Chloro-4-fluorophenylhydrazine hydrochloride. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted aromatic hydrazine salt. The core structure consists of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 4-position, and a hydrazine hydrochloride group at the 1-position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Chemical Formula | C₆H₆ClFN₂ · HCl | |

| Molecular Weight | 197.04 g/mol | |

| CAS Number | 497959-29-2, 119452-65-2 | |

| Appearance | Off-white to light brownish crystalline powder | |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) |

Spectroscopic Data

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step process involving the diazotization of 2-chloro-4-fluoroaniline followed by the reduction of the resulting diazonium salt.

Synthetic Workflow

The logical workflow for the synthesis is depicted in the following diagram:

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of substituted phenylhydrazines.[1]

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-fluoroaniline (1 equivalent) in a solution of concentrated hydrochloric acid (3 equivalents) and water.

-

Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline suspension, maintaining the temperature below 5°C.

-

Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) (2.2 equivalents) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.

-

Cool the reducing agent solution to 0-5°C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

Step 3: Isolation and Purification

-

The precipitated solid, which is the crude this compound, is collected by vacuum filtration.

-

Wash the filter cake with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to obtain this compound.

Applications in Drug Development

Substituted phenylhydrazines are important building blocks in medicinal chemistry due to their utility in the synthesis of various heterocyclic compounds with diverse biological activities. The presence of both a chlorine and a fluorine atom in this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can increase lipophilicity.[2]

Derivatives of phenylhydrazines, particularly hydrazones, have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[2]

Potential as Enzyme Inhibitors

Hydrazine and its derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[3][4] The general mechanism of action for some hydrazine-based inhibitors involves their interaction with the enzyme's active site, potentially leading to either reversible or irreversible inhibition.

A hypothetical signaling pathway illustrating the potential inhibitory action of a drug candidate derived from this compound on an enzyme is presented below.

References

- 1. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 2. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-fluorophenylhydrazine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying synthetic strategy, provides a step-by-step experimental protocol, and presents relevant quantitative data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a well-established two-step chemical sequence. The process begins with the diazotization of 2-chloro-4-fluoroaniline to form a reactive diazonium salt intermediate. This is immediately followed by the reduction of the diazonium salt to the desired phenylhydrazine, which is then isolated as its stable hydrochloride salt.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of this compound.

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

-

To a stirred solution of concentrated hydrochloric acid (150 mL) and water (100 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-4-fluoroaniline (50 g, 0.34 mol).

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (24.5 g, 0.35 mol) in water (50 mL) and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow color.

Step 2: Reduction of the Diazonium Salt

-

In a separate large beaker, prepare a solution of stannous chloride dihydrate (155 g, 0.69 mol) in concentrated hydrochloric acid (150 mL).

-

Cool this reducing solution to 0-5 °C in an ice-salt bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

A precipitate will form during the addition. After the complete addition of the diazonium salt solution, continue to stir the reaction mixture for 1 hour at a temperature between 5-10 °C.

Step 3: Isolation of this compound

-

Collect the precipitated solid by vacuum filtration through a Buchner funnel.

-

Wash the filter cake with a small amount of cold, concentrated hydrochloric acid (2 x 25 mL) to remove any unreacted starting materials and byproducts.

-

Further wash the solid with diethyl ether (2 x 50 mL) to remove non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Chloro-4-fluoroaniline |

| Molecular Weight | 145.56 g/mol |

| Product | This compound |

| Molecular Weight | 197.04 g/mol |

| Typical Yield | 80-90% |

| Purity (by HPLC) | >98% |

| Melting Point | 210-215 °C (decomposes) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

2-Chloro-4-fluorophenylhydrazine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-fluorophenylhydrazine hydrochloride, a key intermediate in various synthetic applications. This document consolidates available data on its characteristics, outlines experimental protocols for its synthesis and analysis, and presents visual workflows to aid in laboratory applications.

Core Physical and Chemical Properties

This compound is a substituted aromatic hydrazine salt. Its identity is associated with two primary CAS numbers in commercial and research databases: 497959-29-2 and 119452-65-2 . Structurally, it comprises a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position, attached to a hydrazine group which is salified with hydrogen chloride.

A certificate of analysis for a commercial batch of (2-Chloro-4-fluorophenyl)hydrazine hydrochloride with CAS number 497959-29-2 describes it as a white to off-white solid.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data, particularly the melting point, is extrapolated from closely related isomers or is predicted, highlighting the need for experimental verification for the specific 2-chloro-4-fluoro isomer hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClFN₂·HCl | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Predicted for free base: ~150–155°C; Positional isomer (4-Chloro-2-fluorophenyl)hydrazine hydrochloride: 220–225°C. Experimental data for the target compound is not consistently available. | |

| Boiling Point | Data not available | |

| Solubility | Predicted low solubility in water; soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. Quantitative data is not readily available. | [2] |

| Purity (by NMR) | ≥98.0% | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of substituted phenylhydrazine hydrochlorides typically follows a well-established three-step process involving diazotization of the corresponding aniline, reduction of the diazonium salt, and subsequent acidification to form the hydrochloride salt. The following is a generalized protocol adapted for the synthesis of this compound from 2-chloro-4-fluoroaniline.

Materials:

-

2-Chloro-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 2-chloro-4-fluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of nitrous acid (e.g., with starch-iodide paper).

-

-

Reduction:

-

In a separate vessel, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the reducing solution with continuous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) until the reduction is complete, as monitored by TLC.

-

-

Acidification and Isolation:

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

The this compound will precipitate out of the solution.

-

Cool the mixture to enhance precipitation and then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water or a suitable organic solvent to remove impurities.

-

Dry the product under vacuum to obtain this compound.

-

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system would typically involve dissolving the compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a methanol/water mixture) and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound, particularly for assessing purity and separating it from positional isomers. The following is an example of an HPLC method adapted from a study on the separation of chlorophenylhydrazine isomers.[2]

Chromatographic Conditions:

-

Column: Waters X-Bridge C18 (or equivalent C18 stationary phase)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Spectral Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with the expected structure.[1] For reference, the spectral data of the closely related 4-Fluorophenylhydrazine hydrochloride are presented below.

¹H NMR Spectroscopy (Reference Compound: 4-Fluorophenylhydrazine hydrochloride)

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS)

-

Expected Signals: The ¹H NMR spectrum of a phenylhydrazine hydrochloride will typically show signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring. The hydrazine protons (-NHNH₃⁺) may appear as broad signals.

¹³C NMR Spectroscopy (Reference Compound: 4-Fluorophenylhydrazine hydrochloride)

-

Solvent: DMSO-d₆

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to the fluorine and chlorine atoms will exhibit characteristic chemical shifts and may show coupling with the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazinium ion, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Mass Spectrometry

The mass spectrum of the free base, 2-Chloro-4-fluorophenylhydrazine, would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydrazine group and cleavage of the aromatic ring, with the isotopic pattern of chlorine being a key diagnostic feature.

Visualized Experimental Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

References

Technical Guide: Solubility Profile of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility of 2-Chloro-4-fluorophenylhydrazine hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document aggregates qualitative information, data from structurally similar compounds, and general principles governing the solubility of hydrochloride salts. Furthermore, it outlines a comprehensive experimental protocol for solubility determination and presents logical diagrams to illustrate experimental workflows and key concepts, serving as a foundational resource for laboratory applications.

Introduction to this compound

This compound (CAS No: 497959-29-2) is a substituted aromatic hydrazine salt. Phenylhydrazine derivatives are important building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the preparation of heterocyclic compounds such as indoles. As a hydrochloride salt, its solubility characteristics are dictated by the polarity of the solvent and its ability to solvate the ionic salt complex. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Solubility Data

The table below summarizes the available qualitative and quantitative solubility data for the target compound and structurally related phenylhydrazine hydrochlorides. This comparative data provides valuable insights into expected solubility behavior.

| Compound | Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |

| 2-Chloro-4-fluorophenylhydrazine (Free Base) | Dichloromethane | Chlorinated Solvent | Data not available | Predicted to be soluble | [1] |

| 2-Chloro-4-fluorophenylhydrazine (Free Base) | Ethyl Acetate | Ester | Data not available | Predicted to be soluble | [1] |

| Phenylhydrazine hydrochloride | Water | Protic Polar | ~50 g/L (at 20 °C) | Soluble | [2][3] |

| Phenylhydrazine hydrochloride | Ethanol | Protic Polar | Data not available | Soluble | [2] |

| 4-Fluorophenylhydrazine hydrochloride | Water | Protic Polar | Data not available | Soluble | [4][5] |

| Phenelzine hydrochloride | Water | Protic Polar | Data not available | Readily soluble | [6] |

| Phenelzine hydrochloride | Methanol | Protic Polar | Data not available | Enhanced solubility | [6] |

| Phenelzine hydrochloride | Ethanol | Protic Polar | Data not available | Enhanced solubility | [6] |

Factors Influencing Solubility

The dissolution of a hydrochloride salt in an organic solvent is a complex process governed by the equilibrium between the solid crystal lattice and the solvated ions. The following diagram illustrates the key factors influencing this equilibrium.

Key Principles:

-

"Like Dissolves Like": Polar solvents are generally better at dissolving ionic salts like this compound.

-

Solvent Polarity: High polarity (high dielectric constant) solvents facilitate the dissociation of the ion pair (R-NHNH3+ and Cl-), favoring solubility.

-

Hydrogen Bonding: Protic solvents (e.g., water, methanol, ethanol) can form strong hydrogen bonds with both the cation and the chloride anion, leading to effective solvation and higher solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This section provides a detailed, generalized methodology for determining the thermodynamic solubility of this compound in an organic solvent.

4.1. Principle The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then measured using a suitable analytical technique.

4.2. Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.3. Experimental Workflow The following diagram outlines the key steps in the experimental determination of solubility.

4.4. Detailed Procedure

-

Preparation: Add an amount of this compound that is in clear excess of its expected solubility to a glass vial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature to let the excess solid settle. For fine suspensions, centrifugation may be necessary.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-conditioned with the solvent) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

While specific quantitative solubility data for this compound is sparse, an understanding of its chemical nature as a hydrochloride salt allows for reasoned predictions of its behavior in various organic solvents. It is expected to exhibit higher solubility in polar, protic solvents. For precise quantification, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for researchers to generate reliable solubility data tailored to their specific laboratory conditions and solvent systems. This information is paramount for the effective use of this intermediate in synthetic chemistry and drug development.

References

- 1. Hydrazine (2-Chloro-4-Fluorophenyl) – Chemical Properties, Uses, Safety Data & China Manufacturer | High Purity Supplier [chlorobenzene.ltd]

- 2. chemiis.com [chemiis.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. 4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 5. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of 2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Technical Overview

For Immediate Release

This technical guide provides a summary of available spectroscopic data for 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS No: 497959-29-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for spectral characteristics and analytical methodologies.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₆H₇Cl₂FN₂

-

Molecular Weight: 197.04 g/mol

-

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Direct experimental ¹H NMR data for this compound is limited. However, the characteristic signals for the hydrazine protons (-NHNH₂) are reported to appear in the range of δ 9.8–10.11 ppm.[1] For comparison, the ¹H NMR spectrum of the related compound, 4-Fluorophenylhydrazine hydrochloride, in DMSO-d₆ shows signals at approximately 10.39 ppm, 8.3 ppm, 7.14 ppm, and 7.09 ppm.[2]

¹³C NMR: No experimental ¹³C NMR data for this compound has been identified in the reviewed literature.

Table 1: Comparative ¹H NMR Data

| Compound | Solvent | Chemical Shifts (ppm) |

| 2-Chloro-4-fluorophenylhydrazine | - | Hydrazine protons expected at δ 9.8–10.11.[1] |

| 4-Fluorophenylhydrazine hydrochloride | DMSO-d₆ | 10.39 (s, 1H), 8.3 (br s, 2H), 7.136 (t, J=8.8 Hz, 2H), 7.090 (t, J=8.8 Hz, 2H).[2] |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. A vapor phase IR spectrum is available for the N'-acetyl derivative, (2-Chloro-4-fluorophenyl)hydrazine, N'-acetyl, which will exhibit different characteristic bands due to the presence of the acetyl group.[3] For reference, IR spectra of similar phenylhydrazine hydrochlorides are available and can provide insight into expected vibrational modes.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound was not found. However, predicted data for the free base, (2-chloro-4-fluorophenyl)hydrazine, is available. The predicted monoisotopic mass is 160.02036 Da. Predicted m/z values for common adducts are listed below.

Table 2: Predicted Mass Spectrometry Data for (2-chloro-4-fluorophenyl)hydrazine

| Adduct | Predicted m/z |

| [M+H]⁺ | 161.02764 |

| [M+Na]⁺ | 183.00958 |

| [M-H]⁻ | 159.01308 |

| [M]⁺ | 160.01981 |

Data sourced from predicted values.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not specified in the available literature. However, standard analytical techniques for similar compounds are well-established.

NMR Spectroscopy: A typical protocol for acquiring NMR spectra of phenylhydrazine derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Spectra are often recorded on a 400 or 500 MHz spectrometer.[4]

IR Spectroscopy: FTIR spectra of solid samples are commonly obtained using the KBr pellet technique or with an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV is a common technique. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical intermediate like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

While a complete set of experimental spectral data for this compound is not publicly available, this guide provides the most current information and valuable comparative data from analogous compounds. The provided analytical workflow and general experimental considerations offer a solid foundation for researchers working with this compound. Further studies are encouraged to populate the public domain with comprehensive spectral data for this important chemical intermediate.

References

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-4-fluorophenylhydrazine hydrochloride, a versatile reagent in synthetic chemistry, particularly in the synthesis of indole derivatives for drug discovery and development. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.

| Property | Value |

| Molecular Formula | C₆H₇Cl₂FN₂ |

| Molecular Weight | 197.04 g/mol |

| Appearance | Solid (powder) |

| Melting Point | No data available |

| Boiling Point | 226.8 °C at 760 mmHg |

| Flash Point | 91 °C |

| Solubility | Soluble in water |

| Vapor Pressure | 0.0801 mmHg at 25°C |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is the first step in safe handling.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for similar phenylhydrazine hydrochlorides are summarized in Table 2. While specific data for the 2-chloro-4-fluoro isomer is limited, the hazards are expected to be similar.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Carcinogenicity | 1B | H350: May cause cancer[2] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or face shield (EN 166)[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is recommended.[3] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[5]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidental exposure.

Handling

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust or aerosols.[6]

-

Wash hands thoroughly after handling.[4]

-

Use only in a well-ventilated area or a chemical fume hood.[6]

-

Keep away from heat, sparks, and open flames.

-

Avoid formation of dust.[6]

-

Contaminated work clothing should not be allowed out of the workplace.[6]

Storage

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

Protect from light and moisture.

-

Store under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

This compound is a key starting material in the Fischer indole synthesis, a powerful method for creating the indole scaffold present in many biologically active molecules.

General Protocol for Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of a tetrahydrocarbazole derivative, a common application of the Fischer indole synthesis.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and glacial acetic acid.

-

Add cyclohexanone (1-1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified tetrahydrocarbazole derivative.

Safety Considerations for Experimental Work

-

All manipulations should be performed in a chemical fume hood.

-

Ensure all glassware is dry before use.

-

Use appropriate PPE throughout the experiment.

-

Be cautious when heating the reaction mixture.

-

Dispose of all chemical waste according to institutional and local regulations.

Biological Activity and Signaling Pathways of Derivatives

The indole nucleus is a "privileged structure" in medicinal chemistry, and its halogenation can significantly influence biological activity.[7][8] Halogen atoms, such as chlorine and fluorine, can enhance properties like metabolic stability and membrane permeability.[9]

Derivatives of this compound, particularly the resulting indoles, have been investigated for a range of biological activities. Halogenated indoles are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.[7]

The mechanism of action of these halogenated indoles often involves the inhibition of protein kinases.[9] The halogen atoms can form halogen bonds with amino acid residues in the active site of these enzymes, contributing to the binding affinity and inhibitory potency of the molecule.[10] For instance, certain bromoindoles have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[9]

Visualized Workflows and Relationships

Laboratory Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for handling this compound.

Risk Assessment Logic

This diagram outlines the logical steps involved in performing a risk assessment before using this compound.

Caption: Logical flow for a chemical risk assessment.

Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps in the Fischer indole synthesis, a primary application of this compound.

Caption: Mechanism of the Fischer indole synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of potentially bioactive indole derivatives. However, its hazardous nature necessitates strict adherence to safety protocols. By understanding its properties, implementing appropriate control measures, and following established experimental procedures, researchers can safely and effectively utilize this compound in their drug discovery and development efforts. This guide serves as a comprehensive resource to support the safe and informed use of this compound in the laboratory.

References

- 1. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. riccachemical.com [riccachemical.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-fluorophenylhydrazine hydrochloride. The information is compiled from publicly available safety data sheets and general chemical literature. It is intended to inform laboratory handling, storage, and the design of future stability studies.

Summary of Physicochemical and Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes key information regarding its physical properties and general stability characteristics. Data for the free base, (2-Chloro-4-fluorophenyl)hydrazine, is included for reference where relevant.

| Parameter | Value/Information | Source/Comment |

| Recommended Storage Temperature | 2-8°C | Consistent recommendation from multiple chemical suppliers. |

| Atmosphere | Store under inert gas (Nitrogen or Argon) | Recommended to prevent oxidation.[1][2][3] |

| Light Sensitivity | Protect from light | Phenylhydrazine derivatives are often light-sensitive. |

| Moisture Sensitivity | Protect from moisture | Hygroscopic nature is common for hydrochloride salts. |

| Thermal Stability (Free Base) | Decomposition onset at 180°C (TGA, N₂ atmosphere) | Data for (2-Chloro-4-fluorophenyl)hydrazine.[4] |

| Activation energy (Eₐ) of thermal decomposition: ~120 kJ/mol (Kissinger analysis) | Data for (2-Chloro-4-fluorophenyl)hydrazine.[4] | |

| Predicted Melting Point (Free Base) | ~150–155°C | Computational prediction for (2-Chloro-4-fluorophenyl)hydrazine.[4] |

| Flash Point | 91°C | [1] |

Recommended Storage and Handling Protocols

To ensure the integrity and stability of this compound, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in a tightly sealed, light-resistant container in a refrigerator at 2-8°C. The container should be flushed with an inert gas such as nitrogen or argon to displace air and prevent oxidation.

-

Handling: All handling should be performed in a well-ventilated area, preferably within a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Due to the lack of specific data on its stability in solution, it is advisable to prepare solutions fresh for each use.

General Principles of Stability Testing: Experimental Protocols

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following conditions are recommended as a starting point:

-

Acid Hydrolysis: Treat a solution of the compound (e.g., in methanol or water) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed at various time points to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound and its potential degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualization of Stability and Degradation Concepts

Logical Flow for Storage and Handling

Caption: Recommended storage and handling workflow.

Conceptual Forced Degradation Workflow

Caption: Conceptual workflow for forced degradation studies.

Conclusions and Recommendations

This compound is a compound that requires careful storage and handling to maintain its stability. The primary recommendations are refrigeration (2-8°C), storage under an inert atmosphere, and protection from light and moisture.

For researchers and drug development professionals, it is crucial to conduct thorough stability studies to understand the degradation profile of this molecule. The development and validation of a stability-indicating HPLC method are paramount for accurately assessing the purity and shelf-life of this compound and any formulations containing it. The forced degradation protocols outlined in this guide, based on ICH guidelines, provide a solid framework for initiating such studies. Further investigation is warranted to isolate and characterize any potential degradation products to fully understand the stability of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]

The Dawn of a New Chemical Era: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of substituted phenylhydrazines, a class of compounds that has profoundly influenced the fields of organic chemistry, medicine, and materials science. From their accidental discovery to their rational design as therapeutic agents, this document provides a comprehensive overview of their journey, complete with detailed experimental protocols, quantitative data, and visualizations of their mechanisms of action.

The Serendipitous Discovery of Phenylhydrazine by Emil Fischer

The story of phenylhydrazines begins in 1875 with the German chemist Hermann Emil Fischer. While working at the University of Strasbourg, Fischer synthesized the first hydrazine derivative, phenylhydrazine.[1][2] This discovery was reportedly accidental but proved to be a cornerstone for much of his future work, which would ultimately earn him the Nobel Prize in Chemistry in 1902 for his research on sugar and purine syntheses.[3][4]

Fischer prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[2][5] This novel compound quickly demonstrated its utility as a powerful reagent. Fischer famously used phenylhydrazine to react with carbohydrates, forming crystalline derivatives called osazones. This technique allowed for the separation and characterization of sugars that were otherwise difficult to crystallize, a crucial step in elucidating their structures.[5][6]

Early Applications and the Rise of Substituted Phenylhydrazines

The reactivity of the hydrazine moiety in phenylhydrazine opened up a plethora of synthetic possibilities, leading to the development of a wide range of substituted derivatives with diverse applications.

The Vibrant World of Dyes

One of the earliest industrial applications of phenylhydrazine and its derivatives was in the synthesis of dyes. Their ability to participate in diazotization and coupling reactions made them essential intermediates in the production of azo dyes, which constitute the largest class of synthetic colorants.[7] The specific substitution on the phenyl ring of the phenylhydrazine molecule allows for the fine-tuning of the resulting dye's color and properties, such as lightfastness.[7]

The Fischer Indole Synthesis: A Gateway to Heterocycles

In 1883, Emil Fischer made another landmark discovery involving phenylhydrazine: the Fischer indole synthesis.[8] This acid-catalyzed reaction produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[8] The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis remains a fundamental and widely used method in organic synthesis to this day.

The Pharmaceutical Revolution: Substituted Phenylhydrazines as Therapeutic Agents

The mid-20th century witnessed the emergence of substituted phenylhydrazines as a transformative class of therapeutic agents, particularly in the field of psychiatry.

The Dawn of Antidepressant Therapy: Iproniazid and the Monoamine Oxidase Inhibitors (MAOIs)

The antidepressant effects of monoamine oxidase inhibitors (MAOIs) were discovered serendipitously in the early 1950s. Iproniazid, a derivative of isoniazid developed for the treatment of tuberculosis, was observed to have mood-elevating side effects in patients.[8][9] This led to the hypothesis that the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, was the underlying mechanism of this antidepressant effect.[8][10]

This discovery spurred the investigation of other hydrazine derivatives, leading to the development of phenelzine (2-phenylethylhydrazine), another potent, non-selective, and irreversible MAOI.[8][11] Phenelzine was first synthesized in 1932 by Emil Votoček and Otakar Leminger, though its therapeutic potential was not realized until much later.[6][8]

These first-generation antidepressants revolutionized the treatment of depression, providing the first effective pharmacological intervention for this debilitating condition.

Mechanism of Action of MAOIs

MAOIs exert their therapeutic effect by inhibiting the activity of the monoamine oxidase enzyme.[3][12] This enzyme is located on the outer membrane of mitochondria and is responsible for the oxidative deamination of monoamine neurotransmitters.[3] By blocking MAO, these drugs increase the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be responsible for their antidepressant effects.[3][12] There are two main isoforms of the enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for seminal substituted phenylhydrazines.

| Compound | Year of First Synthesis | Molecular Formula | Molar Mass ( g/mol ) | Primary Application |

| Phenylhydrazine | 1875 | C₆H₈N₂ | 108.14 | Chemical Reagent |

| Iproniazid | 1951 (approx.) | C₉H₁₃N₃O | 179.22 | Antidepressant (MAOI) |

| Phenelzine | 1932 | C₈H₁₂N₂ | 136.20 | Antidepressant (MAOI) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted phenylhydrazines, reflecting both historical and modern approaches.

Synthesis of Phenylhydrazine (Fischer's Method)

This protocol is based on the original synthetic route developed by Emil Fischer.

Reaction Scheme:

Aniline → Benzenediazonium chloride → Phenylhydrazine

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Diazotization: Aniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the benzenediazonium chloride salt.[2][5]

-

Reduction: The diazonium salt solution is then treated with a reducing agent. Historically, sulfur dioxide or tin(II) chloride were used. A common laboratory preparation involves the use of sodium sulfite.[2][5] The diazonium salt solution is added to a solution of sodium sulfite, which reduces the diazonium group to a hydrazine.

-

Isolation: The resulting phenylhydrazine is liberated from its salt by the addition of a base, such as sodium hydroxide.[2][5]

-

Purification: The free base is then extracted with an organic solvent like diethyl ether. The solvent is evaporated to yield crude phenylhydrazine, which can be further purified by vacuum distillation.

Synthesis of Phenelzine Sulfate

This protocol describes a common laboratory-scale synthesis of phenelzine, a clinically significant substituted phenylhydrazine.

Reaction Scheme:

2-Phenylethyl bromide + Hydrazine hydrate → Phenelzine

Materials:

-

2-Phenylethyl bromide

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sulfuric acid (H₂SO₄)

-

Isopropanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-phenylethyl bromide is dissolved in ethanol.[8]

-

Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the solution.[8]

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.[6]

-

Workup: After cooling, the excess hydrazine and ethanol are removed under reduced pressure. The residue is dissolved in water and made basic with sodium hydroxide.[8]

-

Extraction: The phenelzine free base is extracted with diethyl ether.[8]

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude phenelzine can be purified by vacuum distillation.[8]

-

Salt Formation: For pharmaceutical use, the purified phenelzine is converted to its sulfate salt by dissolving it in isopropanol and adding a stoichiometric amount of sulfuric acid in isopropanol. The precipitated phenelzine sulfate is collected by filtration.[8]

Conclusion

The discovery of phenylhydrazine by Emil Fischer was a seminal moment in the history of organic chemistry. From its initial use as a characterization reagent for sugars to its central role in the synthesis of dyes and indoles, phenylhydrazine and its substituted derivatives have had a profound and lasting impact. The subsequent development of substituted phenylhydrazines as monoamine oxidase inhibitors heralded a new age in the treatment of psychiatric disorders, fundamentally changing our understanding and management of depression. The ongoing research into novel derivatives of phenylhydrazine for various therapeutic and material science applications ensures that this remarkable class of compounds will continue to be a source of innovation for years to come.

References

- 1. Iproniazid - Wikipedia [en.wikipedia.org]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Iproniazid [drugfuture.com]

- 8. benchchem.com [benchchem.com]

- 9. Iproniazid - Wikiwand [wikiwand.com]

- 10. MAOI Antidepressants: Could They Be a Next-Generation ICB Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenelzine - Wikipedia [en.wikipedia.org]

- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Chloro and Fluoro Groups in Phenylhydrazine

Abstract: This technical guide provides a comprehensive analysis of the electronic effects of chlorine and fluorine substituents on the phenylhydrazine scaffold. Phenylhydrazine and its derivatives are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the influence of halogen substitution on the electronic properties of the aromatic ring is paramount for researchers, scientists, and drug development professionals. This document details the theoretical underpinnings of inductive and resonance effects, presents quantitative data through Hammett constants and pKa values, outlines key experimental protocols, and illustrates logical and experimental workflows using diagrams.

Theoretical Framework: Inductive vs. Resonance Effects

The electronic behavior of a substituent on an aromatic ring is primarily governed by the interplay of two fundamental phenomena: the inductive effect and the resonance effect.[1]

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom to which it is attached.[2] Halogens, being more electronegative than carbon, pull electron density away from the benzene ring, an effect denoted as a negative inductive (-I) effect.[1] The strength of the -I effect correlates with electronegativity; therefore, fluorine exerts a stronger inductive pull than chlorine.[1]

-

Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring.[2] Halogens possess lone pairs of electrons that can be donated to the ring, a phenomenon known as a positive resonance (+R) or mesomeric (+M) effect.[3] This donation of electron density primarily increases the electron density at the ortho and para positions.[3]

For halogens, the electron-withdrawing inductive effect (-I) is generally stronger than the electron-donating resonance effect (+R).[3] This net withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene. However, because the +R effect directs electron density to the ortho and para positions, halogens are classified as ortho-, para-directing deactivators.[3] While fluorine has a stronger -I effect than chlorine, it also has a more effective +R effect due to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the less efficient overlap between chlorine's 3p orbital and carbon's 2p orbital.

Caption: Figure 1: Interplay of Inductive and Resonance Effects.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using linear free-energy relationships, most notably the Hammett equation.[4]

The Hammett Equation

The Hammett equation is a powerful tool for correlating reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[5] It is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

-

ρ (rho) is the reaction constant , which describes the sensitivity of the reaction to substituent effects.[4]

Hammett Substituent Constants

The Hammett constants for fluoro and chloro groups highlight their electron-withdrawing nature. The values are greater for the meta position, where the electron-donating resonance effect is not operative, reflecting the pure inductive influence. At the para position, the +R effect partially counteracts the -I effect, resulting in a smaller positive σ value.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| Fluoro (-F) | +0.337 | +0.062 |

| Chloro (-Cl) | +0.373 | +0.227 |

| Table 1: Hammett Substituent Constants for Fluoro and Chloro Groups. Data sourced from Hammett equation literature.[4] |

The more positive σ values for chlorine compared to fluorine (especially at the para position) indicate that, overall, chlorine is a more strongly electron-withdrawing group in the context of reactions sensitive to the electronic environment of the entire ring.

Caption: Figure 2: Hammett Plot Logical Relationship.

Effect on Basicity (pKa Values)

The basicity of the hydrazine moiety in phenylhydrazine is directly influenced by the electronic effects of ring substituents. Electron-withdrawing groups decrease the electron density on the nitrogen atoms, making them less available to accept a proton. This results in a weaker base, which corresponds to a lower pKa value for the conjugate acid (Ar-NH-NH₃⁺).

Based on the Hammett constants, both chloro and fluoro substituents are expected to decrease the basicity of phenylhydrazine. The effect should be more pronounced when the substituent is at the meta or para position.

| Compound | Isomer | pKa (Conjugate Acid) |

| Phenylhydrazine | - | ~5.3 |

| 4-Chlorophenylhydrazine | para | ~5.2[6] |

| Fluorophenylhydrazines | ortho, meta, para | Predicted to be < 5.3 |

| Table 2: Experimental and Predicted pKa Values of Substituted Phenylhydrazines in Aqueous Solution. |

Experimental Protocols

Synthesis of Substituted Phenylhydrazines

A common and reliable method for synthesizing substituted phenylhydrazines is the diazotization of the corresponding substituted aniline, followed by reduction of the resulting diazonium salt.[6][7]

Detailed Protocol (Example: Synthesis of 4-Chlorophenylhydrazine Hydrochloride):

-

Diazotization:

-

Dissolve the substituted aniline (e.g., 4-chloroaniline) in aqueous hydrochloric acid (~30%) and cool the mixture to between -5 and 0°C in an ice-salt bath.[6]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, while vigorously stirring and maintaining the temperature below 0°C.[6]

-

After the addition is complete, continue stirring for 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of a reducing agent, such as stannous chloride in concentrated HCl or sodium bisulfite in water.[6][7]

-

Slowly add the cold diazonium salt solution to the reducing solution, keeping the temperature controlled.

-

After the addition, the reaction mixture may be slowly warmed (e.g., to 45°C) and held for a period (e.g., one hour) to drive the reduction to completion.[6]

-

-

Isolation and Purification:

-

Cool the reaction mixture to 0-5°C to crystallize the product, which often precipitates as its hydrochloride salt.[6]

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water or ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as 2 M HCl or ethanol.[8]

-

Caption: Figure 3: Experimental Workflow for Synthesis.

Determination of pKa by UV-Vis Spectrophotometry

A spectrophotometric method is widely used for pKa determination, leveraging the fact that the protonated (BH⁺) and neutral (B) forms of a base often have different UV-Vis absorption spectra.[9][10]

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the phenylhydrazine derivative in a suitable solvent (e.g., water or a methanol-water mixture).

-

Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 3 pH units centered around the expected pKa.

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant aliquot of the stock solution to a cuvette and record the full UV-Vis absorption spectrum.

-

Record the spectrum of the fully protonated form (BH⁺) in a strongly acidic solution (e.g., pH 1) and the fully neutral form (B) in a strongly basic solution (e.g., pH 10).

-

-

Data Analysis:

-

Identify a wavelength (λ) where the absorbance difference between the BH⁺ and B forms is maximal.

-

Measure the absorbance (A) of each buffered solution at this wavelength.

-

Calculate the pKa using the Henderson-Hasselbalch equation rearranged for spectrophotometric data: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)] Where A_B is the absorbance of the basic form and A_BH⁺ is the absorbance of the acidic form.

-

-

Final Determination:

-

The pKa is determined by plotting log[(A - A_B) / (A_BH⁺ - A)] against pH. The y-intercept of this plot gives the pKa value.

-

Caption: Figure 4: Workflow for pKa Determination.

Conclusion and Applications in Drug Development

The substitution of a phenylhydrazine ring with chloro and fluoro groups imparts significant, quantifiable changes to its electronic properties. Both halogens act as net electron-withdrawing groups, decreasing the basicity of the hydrazine moiety. While fluorine has a stronger inductive effect, its more potent resonance effect can modulate its overall electronic influence, a subtlety captured by Hammett constants.

For professionals in drug development, manipulating the electronic properties of a lead compound is a cornerstone of medicinal chemistry. The introduction of a chlorine or fluorine atom can:

-

Modulate pKa: Altering the pKa affects a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding affinity to its biological target.

-

Improve Metabolic Stability: Halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the drug's half-life.[11]

-

Enhance Binding Affinity: The electronegativity of halogens can allow them to participate in favorable interactions within a protein's binding pocket, such as dipole-dipole interactions or halogen bonds. The seemingly simple substitution of hydrogen with chlorine can lead to remarkable improvements in potency.[11]

A thorough understanding of the principles and quantitative data presented in this guide enables a more rational approach to the design and optimization of phenylhydrazine-containing molecules for various scientific and therapeutic applications.

References

- 1. One moment, please... [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Hammett_equation [chemeurope.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CN106831481A - A kind of synthetic method of substituted phenylhydrazines and its salt - Google Patents [patents.google.com]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. gdch.app [gdch.app]

Thermogravimetric Analysis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed thermogravimetric analysis (TGA) data and specific experimental protocols for 2-Chloro-4-fluorophenylhydrazine hydrochloride (CAS: 497959-29-2) are limited. This guide synthesizes available information, including data for the related free base, (2-Chloro-4-fluorophenyl)hydrazine (CAS: 119452-65-2), to provide a comprehensive overview and a practical framework for its thermal analysis. The quantitative data presented herein should be considered illustrative.

Introduction